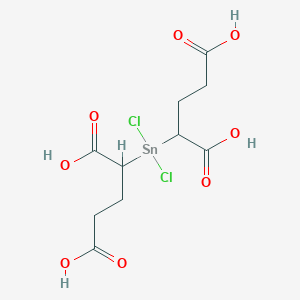
2,2'-(Dichlorostannanediyl)dipentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Dichlorostannanediyl)dipentanedioic acid is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tin (Sn) atoms bonded to organic groups, specifically two pentanedioic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dichlorostannanediyl)dipentanedioic acid typically involves the reaction of tin(IV) chloride with pentanedioic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+2C5H8O4→(C5H8O4)2SnCl2+2HCl
Industrial Production Methods
Industrial production of 2,2’-(Dichlorostannanediyl)dipentanedioic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Dichlorostannanediyl)dipentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin derivatives with various functional groups.
Scientific Research Applications
2,2’-(Dichlorostannanediyl)dipentanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Dichlorostannanediyl)dipentanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The tin center can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include:
Coordination Chemistry: Formation of coordination complexes with metal ions or organic molecules.
Catalysis: Acting as a catalyst in chemical reactions, facilitating the transformation of substrates.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride (DBTDC): Another organotin compound with similar reactivity but different applications.
Dimethyltin dichloride (DMTDC): Similar structure but with methyl groups instead of pentanedioic acid moieties.
Tributyltin chloride (TBTCl): Contains three butyl groups and is used in different industrial applications.
Uniqueness
2,2’-(Dichlorostannanediyl)dipentanedioic acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it valuable in research and industry.
Properties
CAS No. |
62277-52-5 |
|---|---|
Molecular Formula |
C10H14Cl2O8Sn |
Molecular Weight |
451.83 g/mol |
IUPAC Name |
2-[dichloro(1,3-dicarboxypropyl)stannyl]pentanedioic acid |
InChI |
InChI=1S/2C5H7O4.2ClH.Sn/c2*6-4(7)2-1-3-5(8)9;;;/h2*2H,1,3H2,(H,6,7)(H,8,9);2*1H;/q;;;;+2/p-2 |
InChI Key |
ORMXZOFGTBMVTF-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)[Sn](C(CCC(=O)O)C(=O)O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


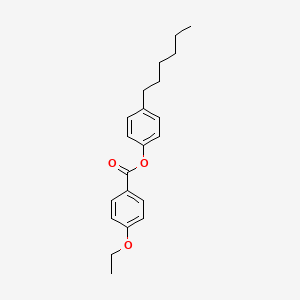
![1-[3-(1-Methylcyclohexyl)-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14542613.png)
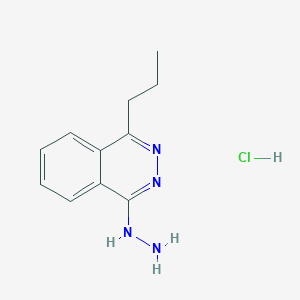
![2-(Naphthalen-1-yl)-2-[(4-nitrophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14542626.png)
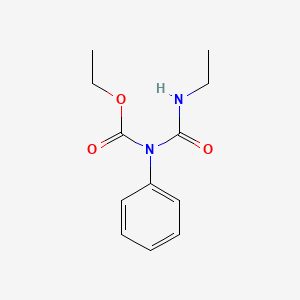
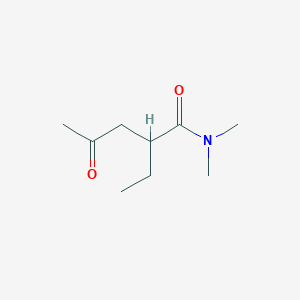
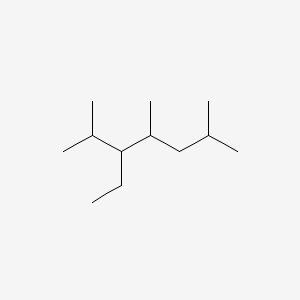
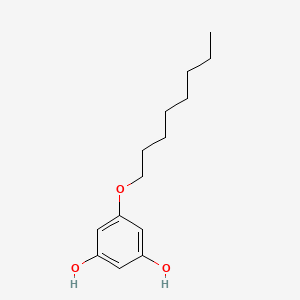
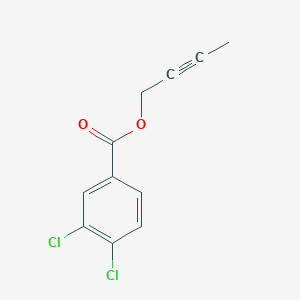
![2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14542651.png)
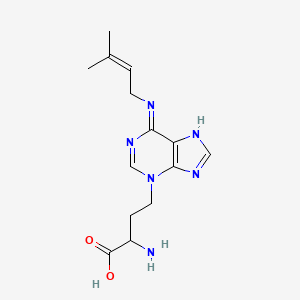
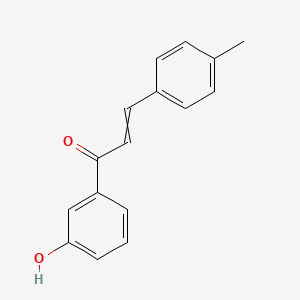
![N,N-Dimethyl-N-[(tributoxysilyl)methyl]hexan-1-aminium chloride](/img/structure/B14542673.png)
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-](/img/structure/B14542678.png)
